molecular formula C21H31N3O4S B1511361 Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt CAS No. 102783-63-1

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt

Cat. No.: B1511361
CAS No.: 102783-63-1
M. Wt: 421.6 g/mol
InChI Key: OHJSADPAHLBZEH-UHFFFAOYSA-N
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Description

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt is a chemical compound with the molecular formula C16H20N2O4S · C5H11N. It is a derivative of alpha-amino acids and is commonly used in biochemical and proteomics research. This compound is known for its fluorescent properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from DL-alpha-amino-N-butyric acid. The process involves the reaction of DL-alpha-amino-N-butyric acid with dansyl chloride in the presence of a base, followed by the addition of piperidine to form the piperidinium salt.

Industrial Production Methods: Industrial production of Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt involves large-scale synthesis using similar chemical reactions. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt is widely used in scientific research due to its fluorescent properties. It is employed in:

  • Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

  • Biology: Utilized in proteomics research to label and detect proteins.

  • Medicine: Applied in the development of diagnostic tools and imaging agents.

  • Industry: Employed in the quality control of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. It binds to specific molecular targets, such as proteins and nucleic acids, and emits fluorescence upon excitation. This allows researchers to visualize and study the behavior of these molecules in various biological and chemical processes.

Molecular Targets and Pathways Involved:

  • Proteins: Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt binds to amino acids in proteins, allowing for fluorescence-based detection.

  • Nucleic Acids: It can intercalate with DNA and RNA, providing a fluorescent signal for nucleic acid studies.

Comparison with Similar Compounds

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt is unique due to its specific fluorescent properties and its ability to bind to both proteins and nucleic acids. Similar compounds include:

  • Dansyl chloride: A fluorescent dye used for labeling amino acids and proteins.

  • Fluorescein isothiocyanate (FITC): Another fluorescent dye used in biological research.

  • Rhodamine: A fluorescent dye used in various applications, including microscopy and flow cytometry.

These compounds share the common feature of fluorescence but differ in their chemical structures and specific applications.

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S.C5H11N/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3;1-2-4-6-5-3-1/h5-10,13,17H,4H2,1-3H3,(H,19,20);6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJSADPAHLBZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745461
Record name 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}butanoic acid--piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-63-1
Record name 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}butanoic acid--piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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